Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It is used for scientific research experiments .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system with a benzyl group attached . The molecular weight is 260.332 Da .Scientific Research Applications
Antitubercular Agents
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives have been identified as potent antitubercular agents. Wang et al. (2020) synthesized a series of new benzothiazinone derivatives containing this moiety, which showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. One compound, in particular, exhibited good safety and significant efficacy in an acute mouse model of tuberculosis, as well as better pharmacokinetic profiles than PBTZ169 (Wang et al., 2020).
Anticonvulsant Agents
Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents. The study combined experimental and theoretical methods, including UV-Vis, FT-IR, NMR spectroscopy, and X-ray diffraction, alongside density functional theory calculations. Some synthesized spirohydantoins showed lipophilicities comparable to the standard medicine anticonvulsant drug Phenytoin, suggesting their potential as anticonvulsant agents (Lazić et al., 2017).
Improved Synthesis Methods
Ji Zhiqin (2004) reported an improved synthesis method for Diazaspiro[4.4] nonane, a related compound, which may have implications for the synthesis of this compound. This method includes nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, offering higher efficiency and better yield (Ji Zhiqin, 2004).
Photochemical Properties
Schönberg et al. (1980) studied the photochemical epoxidation of a carbonyl group in a 1,4-diazaspiro[4.4]nonane derivative, which is structurally related to this compound. The compound showed stability against irradiation in benzene but reacted in methanol solution to give an epoxide, suggesting interesting photochemical properties (Schönberg et al., 1980).
Potential Antiosteoporotic Drugs
Mounier et al. (2020) designed a series of novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to target osteoclast activity, the cells responsible for bone resorption. These compounds, including a specific derivative, inhibited both mouse and human osteoclast activity and prevented pathological bone loss in mice without affecting bone formation. This positions them as promising candidates for developing new antiosteoporotic drugs (Mounier et al., 2020).
Safety and Hazards
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is used only for scientific research experiments and is not intended for other purposes . It may be harmful if swallowed, inhaled, or in contact with skin . After handling, thorough cleaning is recommended . Protective gloves, clothing, and eye/face protection should be worn .
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPDCWPKNUIIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657793 | |
Record name | Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227456-92-9 | |
Record name | Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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